Desmethyl metolazone

Descripción

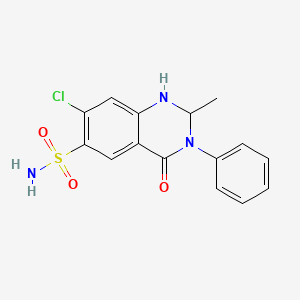

Structure

3D Structure

Propiedades

IUPAC Name |

7-chloro-2-methyl-4-oxo-3-phenyl-1,2-dihydroquinazoline-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O3S/c1-9-18-13-8-12(16)14(23(17,21)22)7-11(13)15(20)19(9)10-5-3-2-4-6-10/h2-9,18H,1H3,(H2,17,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEBDQJJKWCCDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28524-40-5 | |

| Record name | Desmethyl metolazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028524405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESMETHYL METOLAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC03B6WQA9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Desmethyl Metolazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the synthesis pathway for Desmethyl metolazone, a known impurity and metabolite of the diuretic drug metolazone. The synthesis follows a logical progression analogous to that of metolazone, beginning with the readily available starting material, 2-methyl-5-chloroaniline. This document provides a plausible synthetic route, including key intermediates and reaction steps. While a specific, detailed experimental protocol for Desmethyl metolazone is not extensively documented in publicly available literature, the methodology presented herein is based on established chemical principles for the synthesis of related quinazolinone sulfonamides. This guide is intended to provide a solid foundation for researchers and chemists in the fields of medicinal chemistry, process development, and analytical standard synthesis.

Introduction

Desmethyl metolazone, chemically known as (2RS)-7-Chloro-2-methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide, is a primary impurity and metabolite of the potent diuretic agent, metolazone.[1] The structural distinction between metolazone and its desmethyl analogue is the absence of the methyl group on the phenyl ring at the 3-position of the quinazolinone core. A comprehensive understanding of the synthesis of such impurities is crucial for the development of robust analytical methods, impurity profiling, and ensuring the quality and safety of the active pharmaceutical ingredient (API). This guide details a probable multi-step synthesis of Desmethyl metolazone.

Proposed Synthesis Pathway

The synthesis of Desmethyl metolazone can be logically divided into two main stages:

-

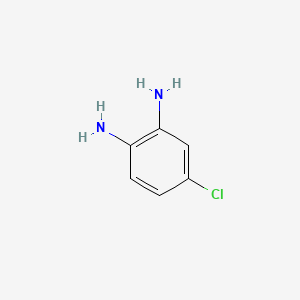

Stage 1: Synthesis of the Key Intermediate, N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide. This stage involves the functionalization of the starting material, 2-methyl-5-chloroaniline.

-

Stage 2: Cyclization and Formation of Desmethyl metolazone. This final stage involves the reaction of the key intermediate with aniline to form the quinazolinone ring system.

The overall synthetic workflow is depicted in the following diagram:

Figure 1: Proposed synthesis pathway for Desmethyl metolazone.

Experimental Protocols (Hypothetical)

The following experimental protocols are based on general procedures for analogous chemical transformations and should be adapted and optimized for specific laboratory conditions.

Stage 1: Synthesis of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide (Intermediate D)

Step 1: Acetylation of 2-Methyl-5-chloroaniline (A) to N-(5-Chloro-2-methylphenyl)acetamide (B)

-

To a solution of 2-methyl-5-chloroaniline in a suitable solvent (e.g., glacial acetic acid or an inert solvent like dichloromethane), add acetic anhydride dropwise at room temperature.

-

The reaction mixture is stirred for a specified period until the starting material is consumed (monitored by TLC).

-

The product, N-(5-chloro-2-methylphenyl)acetamide, is isolated by precipitation in water, followed by filtration, washing, and drying.

Step 2: Chlorosulfonation of N-(5-Chloro-2-methylphenyl)acetamide (B) to 4-Acetamido-5-chloro-2-methylbenzene-1-sulfonyl chloride (C)

-

The dried N-(5-chloro-2-methylphenyl)acetamide is added portion-wise to an excess of chlorosulfonic acid at a low temperature (e.g., 0-5 °C).

-

The reaction mixture is stirred at a controlled temperature until the reaction is complete.

-

The mixture is then carefully poured onto crushed ice to precipitate the sulfonyl chloride product.

-

The solid is filtered, washed with cold water, and dried under vacuum.

Step 3: Ammonolysis of 4-Acetamido-5-chloro-2-methylbenzene-1-sulfonyl chloride (C) to N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide (D)

-

The sulfonyl chloride is added to an excess of concentrated aqueous ammonia solution at a controlled temperature.[2]

-

The mixture is stirred until the formation of the sulfonamide is complete.

-

The product, N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide, is isolated by filtration, washed with water, and dried.[3]

Stage 2: Synthesis of Desmethyl Metolazone (F)

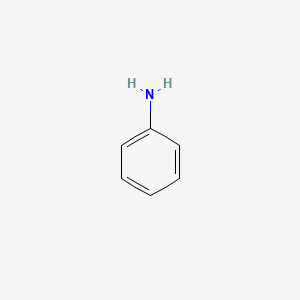

Step 4: Cyclization of N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide (D) with Aniline (E)

-

A mixture of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide and aniline is heated in the presence of a dehydrating agent or a Lewis acid catalyst (e.g., polyphosphoric acid or zinc chloride).

-

The reaction is carried out at an elevated temperature for several hours.

-

Upon completion, the reaction mixture is cooled and treated with an appropriate workup procedure, which may involve neutralization and extraction.

-

The crude Desmethyl metolazone is then purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Expected) |

| 2-Methyl-5-chloroaniline |  | C₇H₈ClN | 141.60 | Solid |

| N-(5-Chloro-2-methylphenyl)acetamide |  | C₉H₁₀ClNO | 183.64 | Solid |

| 4-Acetamido-5-chloro-2-methylbenzene-1-sulfonyl chloride |  | C₉H₉Cl₂NO₃S | 282.14 | Solid |

| N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide |  | C₉H₁₁ClN₂O₃S | 262.71 | Solid |

| Aniline |  | C₆H₇N | 93.13 | Liquid |

| Desmethyl Metolazone |  | C₁₅H₁₄ClN₃O₃S | 351.81 | Solid Powder [1] |

Mandatory Visualizations

Logical Relationship of Synthesis Stages

The synthesis of Desmethyl metolazone follows a clear, linear progression from the starting material to the final product, with the formation of a key sulfonamide intermediate being a critical juncture.

Figure 2: Logical workflow of the Desmethyl metolazone synthesis.

Conclusion

This technical guide provides a comprehensive overview of a plausible synthesis pathway for Desmethyl metolazone. While detailed, peer-reviewed experimental procedures for this specific compound are scarce, the presented route, based on the well-established synthesis of metolazone and related quinazolinones, offers a robust starting point for its laboratory-scale preparation. The successful synthesis and characterization of Desmethyl metolazone are essential for its use as a reference standard in quality control and metabolic studies of metolazone. Further research is warranted to optimize the reaction conditions and fully characterize the final product and intermediates.

References

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Metolazone and its Desmethyl Metabolite

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature contains limited specific information on the pharmacokinetics and metabolism of Desmethyl metolazone. This guide provides a comprehensive overview of the parent drug, metolazone, and infers information about its desmethyl metabolite based on general principles of drug metabolism.

Introduction

Metolazone is a quinazoline diuretic, functionally similar to thiazide diuretics, used in the management of hypertension and edema associated with conditions like congestive heart failure and renal disease.[1] Its primary mechanism of action involves the inhibition of sodium reabsorption in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium, chloride, and water. While metolazone is the active therapeutic agent, understanding the profile of its metabolites, such as Desmethyl metolazone, is crucial for a complete characterization of its disposition in the body.

Pharmacokinetics of Metolazone

The pharmacokinetic profile of metolazone has been studied in healthy subjects and patient populations. The key parameters are summarized in the table below.

Table 1: Summary of Metolazone Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Bioavailability | ~65% | [2] |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 4 hours | [1][3] |

| Volume of Distribution (Vd) | 113 L | [4] |

| Plasma Protein Binding | 95% | [1] |

| Elimination Half-Life (t½) | 6 - 14 hours | [1][2] |

| Primary Route of Excretion | Urine (70-95% as unchanged drug) | [2][3] |

Metolazone is absorbed orally with food delaying its absorption.[1] It is highly bound to plasma proteins and erythrocytes.[1][3] The drug undergoes enterohepatic circulation, which may contribute to its prolonged diuretic effect.[1]

Metabolism of Metolazone

Current literature suggests that metolazone is not extensively metabolized in humans, with a significant portion of the administered dose being excreted unchanged in the urine.[2][3] This indicates that the parent drug is the primary active moiety.

Formation of Desmethyl metolazone

Desmethyl metolazone is considered a minor metabolite or a specified impurity of metolazone. Its formation would likely occur through an O-demethylation reaction, a common metabolic pathway for compounds containing a methoxy group. This reaction is typically catalyzed by cytochrome P450 (CYP) enzymes in the liver.

Diagram 1: Inferred Metabolic Pathway of Metolazone to Desmethyl metolazone

Caption: Inferred metabolic conversion of Metolazone to Desmethyl metolazone via O-demethylation.

Pharmacokinetics of Desmethyl metolazone

Experimental Protocols

Detailed experimental protocols for the study of Desmethyl metolazone are not published. However, standard methodologies for pharmacokinetic and metabolism studies of small molecules would be employed.

In Vivo Pharmacokinetic Studies

A typical in vivo study to determine the pharmacokinetics of Desmethyl metolazone would involve the following steps:

-

Subject Recruitment: Healthy volunteers or a specific patient population would be enrolled.

-

Drug Administration: A single dose of metolazone would be administered.

-

Sample Collection: Blood and urine samples would be collected at various time points post-dose.

-

Sample Preparation: Plasma and urine samples would be processed, often involving protein precipitation or liquid-liquid extraction, to isolate the analyte of interest.

-

Bioanalysis: The concentration of Desmethyl metolazone in the biological matrices would be quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The concentration-time data would be used to calculate key pharmacokinetic parameters.

Diagram 2: General Workflow for an In Vivo Pharmacokinetic Study

Caption: A generalized workflow for conducting an in vivo pharmacokinetic study.

In Vitro Metabolism Studies

To identify the enzymes responsible for the formation of Desmethyl metolazone and to characterize its metabolic stability, in vitro experiments would be conducted.

-

Incubation: Metolazone would be incubated with human liver microsomes, hepatocytes, or recombinant CYP enzymes.

-

Metabolite Identification: The reaction mixture would be analyzed by high-resolution mass spectrometry to identify and confirm the structure of Desmethyl metolazone.

-

Enzyme Phenotyping: By using specific chemical inhibitors or recombinant enzymes, the particular CYP isoforms involved in the demethylation reaction can be identified.

Conclusion

The therapeutic effects of metolazone are primarily attributed to the parent drug, which is minimally metabolized. Desmethyl metolazone is a minor metabolite, and as such, detailed pharmacokinetic and metabolism data for this specific compound are scarce in the public domain. The information provided in this guide, based on the well-characterized parent drug and general principles of drug metabolism, serves as a foundational resource for researchers and professionals in the field. Further targeted studies would be necessary to fully elucidate the pharmacokinetic and metabolic profile of Desmethyl metolazone.

References

In Vitro Biological Activity of Desmethyl Metolazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the known and inferred in vitro biological activity of Desmethyl metolazone, a metabolite of the diuretic drug metolazone. Direct research on the specific activity of Desmethyl metolazone is limited in publicly available literature. Therefore, this document extrapolates from the well-understood pharmacology of the parent compound, metolazone, to propose a framework for the investigation of its metabolite. This guide summarizes the established mechanism of action of metolazone, presents hypothetical experimental protocols to assess the in vitro activity of Desmethyl metolazone, and provides visualizations of the relevant signaling pathways and experimental workflows.

Introduction: Metolazone and its Metabolite, Desmethyl Metolazone

Metolazone is a quinazoline diuretic, functionally similar to thiazide diuretics, that is clinically used to treat hypertension and edema.[1][2] It exerts its therapeutic effect by inhibiting the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[1][3][4][5]

Metolazone undergoes hepatic metabolism, and one of its identified metabolites is Desmethyl metolazone. While Desmethyl metolazone is recognized as a related substance and potential impurity in metolazone preparations[6], there is a notable lack of specific data in the scientific literature detailing its in vitro biological activity. Understanding the activity of this metabolite is crucial for a complete pharmacological profile of metolazone and for assessing its potential contribution to the overall therapeutic effect or any off-target effects.

Known Biological Activity of the Parent Compound: Metolazone

To establish a baseline for investigating Desmethyl metolazone, it is essential to understand the well-documented pharmacology of metolazone.

Mechanism of Action

The primary mechanism of action of metolazone is the inhibition of the Na+/Cl- cotransporter (NCC) located in the apical membrane of the distal convoluted tubule cells in the kidney.[3][5] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. The increased luminal concentration of these ions leads to an osmotic increase in water excretion, resulting in diuresis.[1][3]

Signaling Pathway

The diuretic effect of metolazone is a direct consequence of its interaction with the NCC protein. This is not a classical signaling pathway involving secondary messengers but rather a direct inhibition of a transport protein.

References

Desmethyl Metolazone: A Technical Guide on a Putative Primary Metabolite of Metolazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metolazone, a quinazoline-based diuretic, is a widely prescribed therapeutic for hypertension and edema. While generally considered to undergo minimal metabolism, the characterization of its metabolic pathways remains a subject of scientific inquiry. This technical guide consolidates the current understanding of metolazone metabolism, with a specific focus on desmethyl metolazone as a potential, albeit not definitively established, primary metabolite. This document provides a critical review of available data, outlines detailed experimental protocols for metabolite identification and quantification, and presents visual diagrams of relevant biochemical pathways and experimental workflows to support further research in this area.

Introduction: The Metabolic Fate of Metolazone

Metolazone acts primarily by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney.[1] Its pharmacokinetic profile is characterized by rapid absorption after oral administration.[2] A critical aspect of its disposition is its metabolic conversion. Contrary to the premise of extensive biotransformation, multiple sources indicate that metolazone is not substantially metabolized in humans.[1] It is estimated that 70-95% of an administered dose is excreted unchanged in the urine.[1] Approximately 10% of the dose is thought to be metabolized, likely via hydroxylation.[3]

Despite the evidence for limited metabolism, the identification of potential metabolites is crucial for a complete understanding of a drug's safety and efficacy profile. Desmethyl metolazone is a known impurity of metolazone and its structure suggests it could be a product of N-demethylation, a common Phase I metabolic reaction. This guide will explore the current, limited knowledge of desmethyl metolazone and the methodologies required to elucidate its role, if any, in the overall metabolism of metolazone.

Quantitative Data on Metolazone Disposition

Quantitative data on the metabolites of metolazone are scarce in the literature. The available information focuses primarily on the parent drug's pharmacokinetics.

Table 1: Pharmacokinetic Parameters of Metolazone in Healthy Adults

| Parameter | Value | Conditions | Source |

| Time to Maximum Plasma Concentration (Tmax) | ~1.5 hours | Single oral dose | [2] |

| Elimination Half-Life (t½) | 6 to 8 hours | Single oral dose | [2] |

| Plasma Protein Binding | 95% | --- | [2] |

| Excretion | 70-95% as unchanged drug in urine | --- | [1] |

| Metabolism | ~10% of dose | Primarily hydroxylation | [3] |

Note: Specific quantitative data for desmethyl metolazone as a metabolite is not available in the cited literature.

Experimental Protocols for Metabolite Identification

The definitive identification and quantification of desmethyl metolazone as a metabolite would require a combination of in vitro and in vivo studies.

In Vitro Metabolism with Human Liver Microsomes

This experiment is designed to identify metabolites formed by hepatic enzymes.

-

Incubation:

-

Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), metolazone (e.g., 10 µM), and a phosphate buffer (pH 7.4).

-

Pre-warm the mixture to 37°C.

-

Initiate the reaction by adding an NADPH-generating system.

-

Incubate for a specified time (e.g., 60 minutes) at 37°C.

-

Include negative controls (without NADPH or without microsomes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex and centrifuge the sample to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water) for analysis.

-

-

Analysis by LC-MS/MS:

-

Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[4]

-

Use a C18 column with a gradient elution of mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Monitor for the parent drug (metolazone, m/z 366.1) and potential metabolites, including desmethyl metolazone (predicted m/z).[4]

-

Acquire full scan and product ion scan data to identify and structurally characterize any metabolites formed.

-

In Vivo Metabolite Profiling in Human Subjects

This study would confirm the presence of metabolites in humans following drug administration.

-

Study Design and Sample Collection:

-

Sample Preparation:

-

Plasma: Perform a protein precipitation by adding acetonitrile. Centrifuge and collect the supernatant.

-

Urine: Dilute samples with water. For conjugated metabolites, an enzymatic hydrolysis step with β-glucuronidase/sulfatase may be included.

-

Use liquid-liquid extraction or solid-phase extraction for sample clean-up and concentration.[4]

-

-

LC-MS/MS Analysis:

-

Analyze the processed samples using a validated LC-MS/MS method as described for the in vitro study.[4][6]

-

Compare the retention times and mass spectra of any detected metabolites with an authentic reference standard of desmethyl metolazone.

-

Quantify the concentrations of metolazone and any identified metabolites in the samples.

-

Visualizations: Workflows and Pathways

Caption: Experimental workflow for the identification of metolazone metabolites.

Metolazone and Pregnane X Receptor (PXR) Signaling

Recent research has revealed that metolazone is an activator of the human pregnane X receptor (PXR).[7][8] PXR is a nuclear receptor that regulates the expression of key drug-metabolizing enzymes and transporters, including cytochrome P450 3A4 (CYP3A4) and multidrug-resistance protein 1 (MDR1).[7]

The activation of PXR by metolazone leads to the recruitment of co-activators, such as SRC-1, which in turn upregulates the transcription of CYP3A4 and MDR1 genes.[7][8] This finding is significant as it suggests that metolazone has the potential for drug-drug interactions by inducing the metabolism and transport of co-administered drugs that are substrates of CYP3A4 or MDR1. This aspect of metolazone's pharmacology warrants consideration in clinical practice and during drug development.[7]

Caption: Signaling pathway of metolazone-mediated PXR activation.

Conclusion

The prevailing evidence suggests that metolazone is primarily excreted unchanged, with metabolism being a minor elimination pathway. Desmethyl metolazone is a known chemical entity and a potential metabolite through N-demethylation, but its role as a primary metabolite in humans is not supported by the current literature. The technical guide has provided a framework of established experimental protocols that can be employed to definitively characterize the metabolic profile of metolazone. Furthermore, the discovery of metolazone as a PXR activator opens new avenues for research into its potential for drug-drug interactions. For drug development professionals, a thorough metabolite identification study, as outlined herein, would be a crucial step in fully characterizing the disposition and interaction potential of metolazone and its analogues.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. Pharmacokinetic study of single- and multiple-dosing with metolazone tablets in healthy Chinese population - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] LC-MS-MS Method for Determination of Metolazone in Human Plasma | Semantic Scholar [semanticscholar.org]

- 7. Thiazide-like diuretic drug metolazone activates human pregnane X receptor to induce cytochrome 3A4 and multidrug-resistance protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazide-like diuretic drug metolazone activates human pregnane X receptor to induce cytochrome 3A4 and multidrug-resistance protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

"CAS number and molecular weight of Desmethyl metolazone"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Desmethyl metolazone, a primary impurity of the diuretic and antihypertensive agent, Metolazone. This document details its chemical identity, including its CAS number and molecular weight. Furthermore, it outlines the analytical methodologies for its detection and quantification, and discusses its pharmacological context based on the known mechanisms of its parent compound. This guide is intended to serve as a crucial resource for researchers and professionals engaged in the development, analysis, and quality control of Metolazone and related compounds.

Chemical and Physical Data

Desmethyl metolazone, systematically named 7-Chloro-1,2,3,4-tetrahydro-2-methyl-4-oxo-3-phenyl-6-quinazolinesulfonamide, is recognized as a significant impurity in the synthesis of Metolazone.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 28524-40-5 | [1][2][3] |

| Molecular Formula | C₁₅H₁₄ClN₃O₃S | [2] |

| Molecular Weight | 351.81 g/mol | [2] |

| Synonyms | Metolazone Impurity C, Metolazone USP Related Compound A | [1] |

Synthesis and Formation

Desmethyl metolazone is primarily formed as an impurity during the synthesis of Metolazone. The synthesis of Metolazone typically starts from 2-methyl-5-chloroaniline. This starting material undergoes a series of chemical reactions, including acetylation, chlorosulfonation, and ammonolysis, to form a key intermediate, 5-Chloro-2-methyl-4-aminosulfonylacetanilide. Subsequent reaction steps to yield Metolazone can also lead to the formation of several impurities, including Desmethyl metolazone (Impurity C).

Analytical Methodology

The accurate detection and quantification of Desmethyl metolazone are critical for ensuring the quality and safety of the active pharmaceutical ingredient (API) Metolazone. The European Pharmacopoeia (Ph. Eur.) provides a standardized liquid chromatography (LC) method for the analysis of Metolazone and its five known impurities, including Desmethyl metolazone (Impurity C).[4]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the standard for analyzing Metolazone and its impurities.

Experimental Protocol (Based on European Pharmacopoeia and related methods):

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable. The Thermo Scientific™ Vanquish™ Core HPLC system has been demonstrated to be effective for this analysis.[4]

-

Column: A C18 column is typically used for separation.

-

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., potassium dihydrogen orthophosphate).

-

Sample Preparation: A reference standard containing Metolazone and its impurities (A, B, C, D, and E) is dissolved in a suitable solvent, such as methanol, to a known concentration (e.g., 3 mg/mL).[4]

-

Detection: UV detection is performed at a wavelength where both the API and its impurities can be adequately detected.

-

System Suitability: The method's validity is confirmed by meeting system suitability criteria, such as the resolution between critical peak pairs. For instance, the Ph. Eur. monograph specifies a minimum resolution between the peaks for impurity E and impurity C.[4]

Pharmacological Context and Signaling Pathway

As Desmethyl metolazone is a close structural analog of Metolazone, its pharmacological activity is presumed to be similar. Metolazone is a thiazide-like diuretic that exerts its effects by inhibiting the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule of the nephron.

Mechanism of Action

The primary mechanism of action involves the blockage of the Na+/Cl- symporter on the apical membrane of the distal tubule cells. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubular fluid leads to an osmotic increase in water retention within the tubule, resulting in diuresis (increased urine output).

Signaling Pathway

The following diagram illustrates the signaling pathway for the diuretic action of Metolazone, which is the basis for understanding the potential action of Desmethyl metolazone.

Figure 1: Signaling pathway of Desmethyl metolazone's diuretic action.

Conclusion

Desmethyl metolazone is a critical impurity to monitor in the production of Metolazone. A thorough understanding of its chemical properties, formation, and analytical detection is essential for drug development professionals to ensure the safety and efficacy of the final pharmaceutical product. The pharmacological activity of Desmethyl metolazone is expected to mimic that of its parent compound, primarily acting as a diuretic by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule. This guide provides a foundational resource for further research and quality control activities related to Desmethyl metolazone.

References

The Discovery and History of Metolazone Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metolazone, a quinazoline-based diuretic, has been a cornerstone in the management of hypertension and edema for decades. While the pharmacokinetics and pharmacodynamics of the parent drug are well-documented, the journey to understand its metabolic fate has been less direct. This technical guide provides a comprehensive overview of the current knowledge surrounding the discovery and history of metolazone metabolites. It is noteworthy that metolazone undergoes minimal metabolism in humans, with a substantial portion of the administered dose being excreted unchanged. This guide will delve into the limited metabolic pathways that have been proposed, the analytical techniques employed in these investigations, and the characterization of related compounds, such as degradation products, which have provided insights into the molecule's reactivity.

Introduction: The Limited Metabolism of Metolazone

Metolazone is primarily cleared from the body through renal excretion, with studies indicating that 70-95% of the drug is excreted unchanged in the urine.[1] This limited metabolic profile has been a consistent finding in pharmacokinetic studies. However, early research suggested that a small fraction of the drug, estimated to be around 10%, may undergo biotransformation.[2] The primary proposed metabolic pathway is hydroxylation, although specific hydroxylated metabolites have not been extensively characterized or isolated in significant quantities from human samples.[2]

The focus of many analytical studies has therefore been on the sensitive and specific quantification of the parent drug in biological matrices. More recent investigations, particularly those focusing on stability-indicating assays, have shed light on the degradation products of metolazone under various stress conditions. While not true metabolites, the study of these compounds provides valuable information on the chemical liabilities of the metolazone structure and the analytical methods that can be used to separate and identify structurally similar compounds.

Quantitative Data on Metolazone Pharmacokinetics

Due to the minimal metabolism of metolazone, quantitative data on its metabolites are not available in the literature. The following table summarizes the key pharmacokinetic parameters of the parent drug, metolazone.

| Parameter | Value | Reference |

| Bioavailability | ~65% | [3] |

| Peak Plasma Concentration (Cmax) | Dose-dependent | [4] |

| Time to Peak Concentration (Tmax) | 2 to 4 hours | [1] |

| Volume of Distribution (Vd) | 108.7 ± 21.3 L to 126.3 ± 53.4 L | [5] |

| Plasma Protein Binding | 95% | [5] |

| Elimination Half-life | Approximately 14 hours | [1][3] |

| Excretion | ~80% unchanged in urine | [6] |

Experimental Protocols

The methodologies employed in the study of metolazone have primarily focused on the quantification of the parent drug and the identification of degradation products. These protocols are instructive for any future attempts to isolate and identify the minor metabolites of metolazone.

High-Performance Liquid Chromatography (HPLC) for Metolazone Quantification

A common technique for the analysis of metolazone in pharmaceutical formulations and biological fluids is reversed-phase HPLC.

-

Objective: To quantify the amount of metolazone.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., Kromasil C18, 250 × 4.6 mm, 5 µm).[7]

-

Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.2% orthophosphoric acid) in an isocratic elution mode. A typical ratio is 32:68 (v/v) acetonitrile:buffer.[7]

-

Flow Rate: 2 mL/min.[7]

-

Detection: UV detection at 238 nm.[7]

-

Sample Preparation: For plasma samples, a protein precipitation step followed by extraction with an organic solvent like ethyl acetate is typically employed.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification of Degradation Products

LC-MS has been instrumental in characterizing the degradation products of metolazone under stress conditions.

-

Objective: To identify the structural formula of degradation products.

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.[4]

-

Mass Analysis: Full scan and product ion scan (tandem MS) modes are used to determine the molecular weight and fragmentation patterns of the analytes.

-

Chromatographic Conditions: Similar to the HPLC method described above, using a C18 column and a mobile phase of acetonitrile and water with a modifier like formic acid.

-

Stress Conditions for Degradation Studies:

Metabolic Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the known, though limited, metabolic fate of metolazone and a typical experimental workflow for its analysis.

Caption: Proposed metabolic fate of metolazone.

Caption: Workflow for metolazone analysis.

Conclusion

The study of metolazone metabolites has historically been a less explored area due to the drug's predominant excretion in an unchanged form. The available evidence points towards minor metabolism via hydroxylation, though specific metabolites have not been fully characterized. The analytical methodologies developed for the quantification of metolazone and the characterization of its degradation products provide a solid foundation for any future research aimed at elucidating the complete metabolic profile of this important diuretic. For drug development professionals, the minimal metabolism of metolazone is a key characteristic, reducing the potential for drug-drug interactions involving metabolic enzymes and simplifying its pharmacokinetic profile. Further research, perhaps utilizing more sensitive modern analytical techniques, may yet uncover more details about the minor metabolic pathways of metolazone.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. Metolazone - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetic study of single- and multiple-dosing with metolazone tablets in healthy Chinese population - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Development and Validation of Two Robust Stability-Indicating Chromatographic Methods for Determination of Metolazone in Drug Substance and Pharmaceutical Dosage Form in the Presence of Its Degradation Products and Characterization of Main Degradation Products Based on LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Core Mechanism of Action of Desmethyl Metolazone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desmethyl metolazone is recognized primarily as an impurity and a minor metabolite of the thiazide-like diuretic, metolazone. Current scientific literature and pharmacological data indicate that metolazone is predominantly excreted from the body unchanged. The small fraction that undergoes metabolism is converted into pharmacologically inactive forms. Consequently, Desmethyl metolazone is considered to be pharmacologically inactive and, as such, does not possess a mechanism of action in the context of therapeutic effect.

This guide will provide a comprehensive overview of the well-established mechanism of action of the parent compound, metolazone, to offer a valuable frame of reference for researchers and professionals in drug development. The pharmacological properties and experimental data presented for metolazone serve as a benchmark for understanding the activity of this class of diuretics.

The Parent Compound: Metolazone's Mechanism of Action

Metolazone is a quinazoline-based diuretic that exerts its effects primarily by acting on the kidneys.[1] Its principal mechanism of action is the inhibition of the sodium-chloride (Na+/Cl-) cotransporter (NCC), also known as the thiazide-sensitive cotransporter, located in the apical membrane of the distal convoluted tubule (DCT) cells in the nephron.[2][3]

By blocking the NCC, metolazone prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[4] This leads to an increased concentration of these ions in the tubular fluid, which in turn causes an osmotic increase in water excretion, resulting in diuresis.[4] The net effect is a reduction in blood volume, which contributes to its antihypertensive effects.[2]

Some evidence also suggests a secondary, albeit less pronounced, site of action in the proximal convoluted tubule, which may contribute to its efficacy, particularly in patients with impaired renal function.[5]

Signaling Pathway of Metolazone

The interaction of metolazone with the NCC is a direct inhibition. There is no complex intracellular signaling cascade involved. The binding of metolazone to the transporter protein physically obstructs the passage of Na+ and Cl- ions.

Quantitative Data

As Desmethyl metolazone is considered inactive, quantitative pharmacological data is not available. The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of the active parent compound, metolazone.

Table 1: Pharmacokinetic Properties of Metolazone

| Parameter | Value | Reference |

| Bioavailability | ~65% | |

| Onset of Action | Within 1 hour | [5] |

| Peak Blood Levels | 2 to 4 hours | |

| Half-life | Approximately 14 hours | |

| Protein Binding | 95% | |

| Metabolism | Minimally metabolized; metabolites are inactive | [5] |

| Excretion | ~80% excreted unchanged in urine | [5] |

Table 2: Pharmacodynamic Properties of Metolazone

| Parameter | Effect | Reference |

| Primary Target | Sodium-Chloride Cotransporter (NCC) | [2][3] |

| Primary Site of Action | Distal Convoluted Tubule | [2][4] |

| Effect on Ion Excretion | Increased Na+, Cl-, K+, and water excretion | [4] |

| Therapeutic Use | Hypertension, Edema | [1] |

Experimental Protocols

The mechanism of action of thiazide-like diuretics such as metolazone has been elucidated through a variety of experimental techniques.

In Vitro Studies: Xenopus laevis Oocyte Expression System

-

Objective: To characterize the interaction of thiazide-like diuretics with the sodium-chloride cotransporter (NCC).

-

Methodology:

-

The gene encoding the NCC is cloned.

-

cRNA is synthesized in vitro from the cloned NCC gene.

-

The cRNA is injected into Xenopus laevis oocytes, which then express the functional NCC protein on their plasma membrane.

-

The activity of the expressed NCC is measured by assessing the uptake of radiolabeled ions (e.g., 22Na+) in the presence and absence of the diuretic.

-

Inhibition curves are generated by measuring ion uptake at various concentrations of the diuretic to determine the IC50 (half-maximal inhibitory concentration).

-

In Vivo Studies: Micropuncture in Animal Models

-

Objective: To determine the site of action of a diuretic within the nephron.

-

Methodology:

-

Anesthetized animals (e.g., rats) are prepared for renal micropuncture.

-

A micropipette is used to collect fluid samples from different segments of the nephron (e.g., proximal tubule, distal tubule) before and after administration of the diuretic.

-

The composition of the collected tubular fluid (e.g., ion concentrations) is analyzed.

-

An increase in the concentration of sodium and chloride in the distal tubule after diuretic administration indicates inhibition of reabsorption at or before this site.

-

Logical Workflow: Deducing the Inactivity of Desmethyl Metolazone

Conclusion

Desmethyl metolazone is identified as an impurity and an inactive metabolite of metolazone. As such, it does not have a therapeutic mechanism of action. The diuretic and antihypertensive effects observed after administration of metolazone are attributable to the parent compound's potent inhibition of the sodium-chloride cotransporter in the distal convoluted tubule of the kidney. For researchers and professionals in drug development, the focus remains on the well-characterized pharmacology of metolazone as the active therapeutic agent.

References

Methodological & Application

Analytical Methods for the Detection of Desmethyl Metolazone: Application Notes and Protocols

These application notes provide a comprehensive overview of analytical methodologies for the detection and quantification of Desmethyl Metolazone, a primary metabolite of the diuretic drug metolazone. The protocols described herein are intended for researchers, scientists, and professionals involved in drug development and clinical monitoring. The methods are based on established techniques for the analysis of the parent compound, metolazone, and are adaptable for its desmethyl metabolite.

Introduction

Desmethyl metolazone is a key metabolite in the biotransformation of metolazone. Accurate and sensitive detection of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The primary analytical techniques employed for this purpose include High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the quantitative parameters of various analytical methods applicable for the detection of metolazone, which can serve as a baseline for the analysis of Desmethyl Metolazone.

| Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| RP-HPLC-UV | Bulk and Pharmaceutical Formulation | 1-10 µg/mL | 0.1 µg/mL | 0.3 µg/mL | [1][2] |

| RP-HPLC-UV | --- | 2-16 µg/mL | --- | --- | [3] |

| RP-HPLC with Fluorescence Detection | Spiked Human Plasma | 2.0-40.0 ng/mL | 0.22 ng/mL | 0.68 ng/mL | [4] |

| LC-MS/MS | Human Plasma | 1.00-2000.00 ng/mL | --- | 1.0 ng/mL | [5] |

| RP-HPLC-UV | Human Urine | 0.05-1.0 µg/mL | 0.009 µg/mL | 0.03 µg/mL | [6] |

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the quantification of Desmethyl Metolazone in bulk drug substances and pharmaceutical formulations.

a. Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 analytical column (e.g., Hypersil BDS C18, 150×4.6mm, 5µm particle size)[1][2]

-

Data acquisition and processing software

b. Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Metolazone reference standard

-

Methanol (for sample preparation)

-

0.45 µm membrane filters

c. Chromatographic Conditions:

d. Sample Preparation (for Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a known amount of metolazone and transfer it to a volumetric flask.

-

Add a suitable diluent (e.g., a mixture of acetonitrile and water) and sonicate to dissolve the active ingredient.[2]

-

Dilute to the mark with the diluent.

-

Filter the solution through a 0.45 µm membrane filter before injection.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the determination of Desmethyl Metolazone in biological matrices such as human plasma.[5]

a. Instrumentation:

-

HPLC system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

C18 analytical column (e.g., 50 mm × 4.6 mm i.d., 5 μm)[5]

b. Reagents and Materials:

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid or ammonium formate (for mobile phase modification)

-

Internal standard (e.g., metaxalone)[5]

-

Reagents for liquid-liquid extraction (e.g., ethyl acetate)

c. Chromatographic and Mass Spectrometric Conditions:

-

Mobile Phase: Buffer and acetonitrile (20:80 v/v)[5]

-

Flow Rate: As optimized for the specific column and system.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

MS/MS Transitions: Specific precursor-to-product ion transitions for Desmethyl Metolazone and the internal standard need to be determined.

d. Sample Preparation (for Human Plasma):

-

To a plasma sample, add the internal standard solution.

-

Perform a liquid-liquid extraction by adding an appropriate organic solvent.

-

Vortex mix and centrifuge to separate the layers.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Visualizations

Experimental Workflow for Desmethyl Metolazone Analysis

Caption: General experimental workflow for the analysis of Desmethyl Metolazone.

Logical Relationship of Analytical Methods

References

- 1. ijrpr.com [ijrpr.com]

- 2. ijbpas.com [ijbpas.com]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous determination of metolazone and losartan potassium in their binary mixtures using high-performance liquid chromatography with fluorimetric detection: application to combined tablets and spiked human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] LC-MS-MS Method for Determination of Metolazone in Human Plasma | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Application Note: Quantification of Desmethyl Metolazone in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of Desmethyl metolazone, a metabolite of the diuretic drug metolazone, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes protein precipitation for simple and efficient sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard, Metolazone-d7, is used to ensure accuracy and precision. This method is suitable for pharmacokinetic studies and other research applications requiring the measurement of Desmethyl metolazone in plasma.

Introduction

Desmethyl metolazone is a metabolite of metolazone, a quinazoline diuretic used in the treatment of hypertension and edema. Accurate quantification of this metabolite in biological matrices is essential for pharmacokinetic and drug metabolism studies. This application note provides a detailed protocol for the extraction and quantification of Desmethyl metolazone in human plasma using LC-MS/MS, a highly selective and sensitive analytical technique.

Experimental

Materials and Reagents

-

Desmethyl metolazone reference standard

-

Metolazone-d7 (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of Desmethyl metolazone and the internal standard from plasma.

Protocol:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of Metolazone-d7 internal standard working solution (concentration to be optimized).

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Flow Rate: 0.4 mL/min Gradient:

| Time (min) | %B |

| 0.0 | 20 |

| 2.0 | 80 |

| 2.1 | 80 |

| 2.2 | 20 |

| 4.0 | 20 |

Injection Volume: 5 µL Column Temperature: 40°C

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

Ionization Mode: Electrospray Ionization (ESI), Positive MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | CE (eV) |

| Desmethyl metolazone (Quantifier) | 352.1 | To be determined | 100 | To be optimized |

| Desmethyl metolazone (Qualifier) | 352.1 | To be determined | 100 | To be optimized |

| Metolazone-d7 (IS) | 373.2 | To be determined | 100 | To be optimized |

Note: The optimal product ions and collision energies (CE) for Desmethyl metolazone and Metolazone-d7 must be determined empirically by infusing a standard solution of each compound into the mass spectrometer and performing a product ion scan. Based on the structure of Desmethyl metolazone and the known fragmentation of metolazone (m/z 366.2 → 259.1), a likely product ion for Desmethyl metolazone would result from the loss of the sulfonamide group and other neutral losses. For Metolazone-d7, the precursor ion will be shifted by +7 Da compared to metolazone, and the product ions are expected to retain the deuterium labels.

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of Desmethyl metolazone to the internal standard against the concentration of Desmethyl metolazone. A linear regression with a weighting factor of 1/x² is typically used.

| Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (IS) | Area Ratio (Analyte/IS) |

| LLOQ | |||

| Cal 2 | |||

| Cal 3 | |||

| Cal 4 | |||

| Cal 5 | |||

| Cal 6 | |||

| Cal 7 | |||

| ULOQ |

Quality Control Samples

Quality control (QC) samples at low, medium, and high concentrations are analyzed in replicate to assess the accuracy and precision of the method.

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LQC | ||||

| MQC | ||||

| HQC |

Experimental Protocols

Stock and Working Solution Preparation

-

Desmethyl metolazone Stock Solution (1 mg/mL): Accurately weigh and dissolve the required amount of Desmethyl metolazone in methanol.

-

Metolazone-d7 (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve the required amount of Metolazone-d7 in methanol.

-

Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile:water to create calibration standards and QC samples.

MS/MS Parameter Optimization Protocol

-

Prepare a 1 µg/mL solution of Desmethyl metolazone in the mobile phase.

-

Infuse the solution directly into the mass spectrometer at a flow rate of 10 µL/min.

-

Perform a Q1 scan to confirm the precursor ion ([M+H]⁺) of m/z 352.1.

-

Perform a product ion scan of the precursor ion m/z 352.1 to identify the most abundant and stable product ions.

-

Select the two most intense product ions for the quantifier and qualifier transitions.

-

Optimize the collision energy (CE) for each transition to maximize the signal intensity.

-

Repeat steps 1-6 for Metolazone-d7 to determine its optimal MRM transitions and CE.

Visualizations

Caption: LC-MS/MS workflow for Desmethyl metolazone quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the LC-MS/MS quantification of Desmethyl metolazone in human plasma. The method is simple, robust, and highly sensitive, making it well-suited for regulated bioanalysis in support of pharmacokinetic and clinical studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.

Application Note: A Robust Protocol for the Solid-Phase Extraction of Desmethyl Metolazone from Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl metolazone is the primary active metabolite of metolazone, a quinazoline diuretic used in the treatment of hypertension and edema[1]. Accurate quantification of desmethyl metolazone in biological samples is crucial for pharmacokinetic and metabolic studies. Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration prior to analysis, offering significant advantages over liquid-liquid extraction by minimizing solvent consumption and improving recovery and reproducibility. This application note provides a detailed protocol for the efficient solid-phase extraction of desmethyl metolazone from plasma samples, suitable for downstream analysis by techniques such as High-Performance Liquid Chromatography (HPLC).

Chemical Structure

Desmethyl metolazone is a polar compound, and its structure is presented below. The presence of amine and sulfonamide groups makes it amenable to extraction using a mixed-mode cation exchange sorbent.

Chemical Formula: C15H14ClN3O3S[2]

Molecular Weight: 351.80 g/mol [2]

Experimental Protocol

This protocol outlines a reliable method for the solid-phase extraction of desmethyl metolazone from human plasma.

Materials and Reagents:

-

SPE Cartridges: Mixed-Mode Cation Exchange, 30 mg / 1 mL

-

Desmethyl metolazone standard

-

Human plasma (blank)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Formic acid

-

Ammonium hydroxide

-

SPE vacuum manifold

-

Centrifuge

-

Vortex mixer

Sample Pre-treatment:

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the plasma sample to ensure homogeneity.

-

To 500 µL of plasma, add 500 µL of 4% formic acid in deionized water.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

-

Use the supernatant for the SPE procedure.

Solid-Phase Extraction Procedure:

-

Conditioning:

-

Pass 1 mL of methanol through the SPE cartridge.

-

Pass 1 mL of deionized water through the cartridge.

-

Pass 1 mL of 100 mM formic acid through the cartridge. Do not allow the sorbent to dry.

-

-

Loading:

-

Load the entire pre-treated sample supernatant (approximately 1 mL) onto the conditioned SPE cartridge.

-

Apply a slow, consistent flow rate of approximately 1 mL/min.

-

-

Washing:

-

Wash the cartridge with 1 mL of 0.1% formic acid in deionized water to remove polar interferences.

-

Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

-

Dry the sorbent bed under full vacuum for 5 minutes.

-

-

Elution:

-

Elute the desmethyl metolazone from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

Apply a slow flow rate of approximately 1 mL/min to ensure complete elution.

-

Post-Elution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase used for the analytical method (e.g., 50:50 acetonitrile:water)[3].

-

Vortex for 30 seconds.

-

The sample is now ready for injection into the analytical instrument.

Data Presentation

The following table summarizes the quantitative parameters and expected performance of this SPE protocol.

| Parameter | Value |

| SPE Sorbent | Mixed-Mode Cation Exchange |

| Sorbent Mass | 30 mg |

| Sample Volume | 500 µL (plasma) |

| Conditioning Solvents | Methanol, Deionized Water, 100 mM Formic Acid |

| Wash Solvents | 0.1% Formic Acid in Water, Methanol |

| Elution Solvent | 5% Ammonium Hydroxide in Methanol |

| Elution Volume | 1 mL |

| Reconstitution Volume | 100 µL |

| Expected Recovery | > 90% |

| Expected Purity | > 98% |

Visualizations

Caption: Experimental workflow for the solid-phase extraction of desmethyl metolazone.

Caption: Logical relationship of the four main phases of solid-phase extraction.

References

Application Notes & Protocols: Desmethyl Metolazone as a Biomarker for Metolazone Compliance

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metolazone is a quinazoline diuretic commonly prescribed for the treatment of hypertension and edema. Ensuring patient compliance with metolazone therapy is crucial for achieving desired therapeutic outcomes and preventing adverse events. While direct observation of medication intake is the gold standard for compliance monitoring, it is often impractical. Therefore, the development of reliable biomarkers is of significant interest. This document outlines the potential use of desmethyl metolazone, a metabolite of metolazone, as a biomarker for assessing patient adherence to metolazone treatment. The primary method for compliance monitoring remains the detection of the parent drug, metolazone, in biological fluids.

While metolazone is primarily excreted unchanged, a minor portion undergoes metabolism.[1] It is estimated that about 10% of a metolazone dose is hydroxylated.[1] Although the specific metabolite "desmethyl metolazone" is not extensively detailed in the readily available literature, the principles of detecting drug metabolites can be applied. This document provides a framework for the analytical methods and protocols that would be necessary to quantify metolazone and its potential metabolites, like desmethyl metolazone, in biological samples for compliance monitoring.

Pharmacokinetic Data of Metolazone

Understanding the pharmacokinetic profile of metolazone is essential for designing effective compliance monitoring strategies. The following table summarizes key pharmacokinetic parameters of metolazone.

| Parameter | Value | Reference |

| Bioavailability | 40-65% | [1] |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | [2] |

| Elimination Half-Life (t1/2) | 6 to 8 hours | [2] |

| Metabolism | Primarily excreted unchanged; ~10% hydroxylated | [1] |

| Excretion | Mainly renal (~90%) and to a lesser extent biliary (~10%) | [1] |

Experimental Protocols

Protocol 1: Quantification of Metolazone and Desmethyl Metolazone in Urine by LC-MS/MS

This protocol describes a method for the simultaneous quantification of metolazone and its potential metabolite, desmethyl metolazone, in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is based on established principles for the analysis of metolazone in biological fluids.[3][4][5]

1. Materials and Reagents:

-

Metolazone certified reference standard

-

Desmethyl metolazone certified reference standard (if available)

-

Internal Standard (IS), e.g., a structurally similar but isotopically labeled compound or another suitable compound not present in the sample.

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human urine (drug-free for calibration standards)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

2. Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of urine sample, add 50 µL of the internal standard working solution.

-

Vortex for 10 seconds.

-

Add 5 mL of extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 analytical column (e.g., 50 mm × 4.6 mm, 5 µm).[5]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Metolazone: e.g., m/z 366.1 → 259.0[5]

-

Desmethyl Metolazone: To be determined based on the metabolite's structure.

-

Internal Standard: To be determined based on the chosen IS.

-

4. Calibration and Quality Control:

-

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of metolazone and desmethyl metolazone into drug-free urine.

-

Analyze the calibration standards and QC samples along with the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration.

Data Presentation

The following table illustrates how quantitative data for metolazone and desmethyl metolazone could be presented to assess compliance. The values are hypothetical and for illustrative purposes only.

| Patient ID | Time Since Last Dose (hours) | Metolazone Concentration (ng/mL) | Desmethyl Metolazone Concentration (ng/mL) | Compliance Status |

| 001 | 12 | 150.5 | 15.2 | Compliant |

| 002 | 24 | 75.2 | 8.1 | Compliant |

| 003 | Not disclosed | < 1.0 | < 0.1 | Non-compliant |

| 004 | 48 | 20.1 | 2.5 | Potentially Compliant |

| 005 | Not disclosed | < 1.0 | < 0.1 | Non-compliant |

Visualizations

Metabolic Pathway of Metolazone

Caption: Metabolic pathway of metolazone.

Experimental Workflow for Biomarker Analysis

Caption: Experimental workflow for biomarker analysis.

Logical Relationship for Compliance Assessment

Caption: Logical relationship for compliance assessment.

The detection of metolazone in urine is a viable and established method for monitoring patient compliance. While the specific role of desmethyl metolazone as a biomarker requires further research to determine its prevalence and detection window, the analytical framework presented here provides a robust starting point for such investigations. The use of sensitive LC-MS/MS methods allows for the detection of both the parent drug and its metabolites, offering a comprehensive picture of a patient's adherence to metolazone therapy. Future studies should focus on identifying and quantifying the specific metabolites of metolazone in human subjects to validate their utility as compliance biomarkers.

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. An improved LC-MS/MS method for quantitative determination of metolazone in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jfda-online.com [jfda-online.com]

- 5. researchgate.net [researchgate.net]

High-Resolution Mass Spectrometry for the Analysis of Desmethyl Metolazone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of desmethyl metolazone, a metabolite of the diuretic drug metolazone, using high-resolution mass spectrometry (HRMS). The methodologies outlined herein are intended to guide researchers in developing robust and sensitive assays for pharmacokinetic studies, drug metabolism research, and clinical monitoring. The protocols cover sample preparation from biological matrices, liquid chromatography-mass spectrometry (LC-MS) conditions, and data analysis strategies.

Introduction

Metolazone is a thiazide-like diuretic used in the treatment of hypertension and edema. Its metabolism in the body leads to the formation of various metabolites, including desmethyl metolazone. Accurate and sensitive quantification of desmethyl metolazone is crucial for understanding the pharmacokinetics and metabolic profile of metolazone. High-resolution mass spectrometry, with its high mass accuracy and resolving power, offers a powerful tool for the unambiguous identification and quantification of drug metabolites in complex biological matrices. This application note describes a comprehensive approach to the analysis of desmethyl metolazone using LC-HRMS.

Quantitative Data Summary

A literature review was conducted to gather relevant quantitative data for the analysis of metolazone and its metabolites. While specific quantitative data for desmethyl metolazone is not extensively available, the following table summarizes key mass spectrometric information for desmethyl metolazone and its parent drug, metolazone, which is essential for method development.

| Compound | Chemical Formula | Exact Mass (Da) | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |

| Desmethyl Metolazone | C₁₅H₁₄ClN₃O₃S | 351.0444 | 352.0517 | Data not available in searched literature |

| Metolazone | C₁₆H₁₆ClN₃O₃S | 365.0601 | 366.0674 | 258.9 |

Metabolic Pathway

Metolazone undergoes biotransformation in the body, primarily through oxidative metabolism. One of the metabolic pathways involves the demethylation of the tolyl group, resulting in the formation of desmethyl metolazone. This process is likely mediated by cytochrome P450 enzymes in the liver.

Application Note: Development of a Bioanalytical Method for the Quantification of Desmethyl Metolazone in Human Plasma using LC-MS/MS

Introduction

Desmethyl metolazone is the primary active metabolite of metolazone, a quinazoline diuretic used in the treatment of hypertension and edema.[1] Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note describes a sensitive, selective, and robust bioanalytical method for the determination of Desmethyl metolazone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a simple liquid-liquid extraction (LLE) procedure for sample preparation and has been validated according to established bioanalytical method validation guidelines.

Experimental

Materials and Reagents:

-

Desmethyl metolazone reference standard (purity >98%)

-

Metolazone-d4 (Internal Standard, IS)

-

Human plasma (K2-EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Water (Milli-Q or equivalent)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu, Agilent)

-

Tandem Mass Spectrometer (e.g., Sciex, Waters, Thermo Fisher) equipped with an electrospray ionization (ESI) source.[2]

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient | 10% B to 90% B in 3.0 min, hold at 90% B for 1.0 min, re-equilibrate at 10% B for 1.0 min |

Mass Spectrometric Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Desmethyl metolazone: To be determined experimentally (e.g., Q1/Q3) |

| Metolazone-d4 (IS): To be determined experimentally (e.g., Q1/Q3) | |

| Ion Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

| Collision Gas | Nitrogen |

Note: Specific MRM transitions and compound-dependent parameters need to be optimized during method development.

Protocols

1. Preparation of Standard and Quality Control (QC) Samples:

-

Primary Stock Solutions: Prepare individual primary stock solutions of Desmethyl metolazone and the internal standard (Metolazone-d4) in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Desmethyl metolazone primary stock solution with 50:50 (v/v) methanol:water to create working standard solutions for spiking into the plasma to form the calibration curve.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike the appropriate working standard solutions into blank human plasma to obtain final concentrations for the calibration curve (e.g., 1, 2, 5, 10, 20, 50, 100 ng/mL) and for QC samples at low, medium, and high concentrations.

2. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (e.g., 100 ng/mL Metolazone-d4 in 50:50 methanol:water).

-

Vortex for 10 seconds.

-

Add 500 µL of methyl tert-butyl ether (MTBE).

-

Vortex for 2 minutes.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

Vortex for 30 seconds.

-

Transfer the reconstituted sample to an HPLC vial for analysis.

Method Validation Summary

The developed bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the matrix.

-

Linearity: The range of concentrations over which the method is accurate and precise.

-

Accuracy and Precision: The closeness of the determined values to the true values and the degree of scatter between a series of measurements.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.

-

Stability: The stability of the analyte in plasma under various storage and handling conditions.

Quantitative Data Summary

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Desmethyl metolazone | 1 - 100 | y = 0.025x + 0.005 | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |

| LQC | 3 | < 15% | ± 15% | < 15% | ± 15% |

| MQC | 30 | < 15% | ± 15% | < 15% | ± 15% |

| HQC | 80 | < 15% | ± 15% | < 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| QC Level | Recovery (%) | Matrix Effect (%) |

| LQC | > 85% | < 15% |

| MQC | > 85% | < 15% |

| HQC | > 85% | < 15% |

Experimental Workflow

Caption: Bioanalytical workflow for Desmethyl metolazone.

This application note provides a detailed protocol for a sensitive and reliable LC-MS/MS method for the quantification of Desmethyl metolazone in human plasma. The method utilizes a straightforward liquid-liquid extraction for sample cleanup and has been shown to be suitable for supporting pharmacokinetic studies. The validation data demonstrates that the method is accurate, precise, and specific for the intended purpose.

References

Application Notes and Protocols for the Chromatographic Separation of Metolazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolazone is a quinazoline-based diuretic medication utilized in the management of hypertension and edema. Its therapeutic efficacy is closely linked to its pharmacokinetic profile, necessitating robust analytical methods for its quantification in biological matrices and pharmaceutical formulations. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are pivotal for the selective and sensitive determination of metolazone.

While metolazone is largely excreted unchanged, a minor fraction undergoes metabolism. However, publicly available scientific literature extensively details the chromatographic analysis of the parent drug, with a notable scarcity of information regarding the specific chemical structures and dedicated separation methods for its metabolites. This document provides a comprehensive overview of the established chromatographic methods for metolazone analysis and outlines a general workflow for its determination.

Chromatographic Methods for Metolazone Analysis

The quantitative analysis of metolazone is predominantly achieved through reverse-phase HPLC coupled with various detectors and LC-MS/MS for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC)